molecular formula C29H22O7 B2577704 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 637751-49-6

4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2577704
CAS No.: 637751-49-6
M. Wt: 482.488
InChI Key: RMXXCBUXRVIXBN-UHFFFAOYSA-N
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Description

4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound designed with a unique polycyclic structure. This complex molecule is characterized by its significant structural components, which include chromen and benzodioxin moieties, indicative of potential diverse bioactivities and applications in various fields such as medicinal chemistry and industrial applications.

Mechanism of Action

Target of Action

It is generally related to compounds useful as immunomodulators .

Biochemical Pathways

Given its potential role as an immunomodulator , it may be involved in modulating immune response pathways.

Result of Action

As a potential immunomodulator , it may influence the immune response at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is intricate and typically involves multiple steps:

  • Construction of the 2,3-dihydrobenzo[b][1,4]dioxin ring: : This step often begins with the cyclization of appropriate precursors under acidic conditions.

  • Formation of the chromen ring system: : The chromen core is constructed through condensation reactions involving suitable aldehydes and enolates.

  • Introduction of the oxo group and linkage formation: : This step usually entails the utilization of selective oxidation conditions followed by etherification to connect the chromen and benzodioxin components.

Industrial Production Methods: Industrial-scale synthesis of this compound may employ optimized versions of the lab-scale reactions, focusing on enhanced yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and catalytic processes to streamline the synthetic sequence.

Types of Reactions:

  • Oxidation: The compound may undergo oxidation at various sites, especially the benzylic and allylic positions.

  • Reduction: Reduction of the oxo group can lead to the formation of corresponding alcohol derivatives.

  • Substitution: Substitution reactions can occur on the aromatic rings, potentially introducing various functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substituting agents: Electrophiles like halogens, alkylating agents under Friedel-Crafts conditions.

Major Products:

  • Oxidized derivatives: : Products with additional ketone or carboxyl functionalities.

  • Reduced derivatives: : Alcohol derivatives.

  • Substituted derivatives: : Functionalized aromatic rings with varying groups based on the substitution reactions.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes, aiding in studying metal-ligand interactions. Biology: Potentially investigated for its role in modulating biological pathways due to its complex structure, showing promise as a tool in biochemical assays. Medicine: Studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: Utilized in the creation of advanced materials, including organic semiconductors and photonics, due to its unique structural attributes.

Comparison with Similar Compounds

  • 4H-chromen-4-one derivatives

  • 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid derivatives

  • 6,8-dimethyl-4H-chromen-2-one derivatives

Properties

IUPAC Name

4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-6,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O7/c1-16-9-17(2)29-22(10-16)19(12-27(30)36-29)14-34-20-4-5-21-25(13-20)35-15-23(28(21)31)18-3-6-24-26(11-18)33-8-7-32-24/h3-6,9-13,15H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXXCBUXRVIXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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